molecular formula C14H13Cl2N3OS B11418700 5-chloro-N-(3-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11418700
M. Wt: 342.2 g/mol
InChI Key: MPRGFCPPFFTDMO-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Propylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a propylthiol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atoms on the aromatic ring and pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propylsulfanyl group, in particular, may confer unique properties compared to methylsulfanyl or ethylsulfanyl analogs.

Properties

Molecular Formula

C14H13Cl2N3OS

Molecular Weight

342.2 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3OS/c1-2-6-21-14-17-8-11(16)12(19-14)13(20)18-10-5-3-4-9(15)7-10/h3-5,7-8H,2,6H2,1H3,(H,18,20)

InChI Key

MPRGFCPPFFTDMO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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